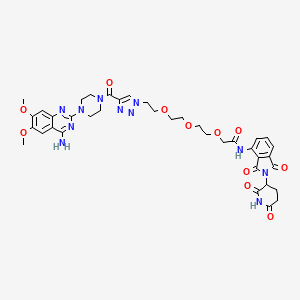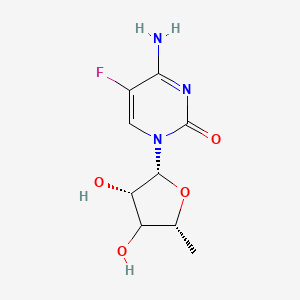
alpha1A-AR Degrader 9c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha1A-AR Degrader 9c is a potent, selective, and reversible proteolysis-targeting chimera (PROTAC) degrader targeting the alpha1A adrenergic receptor. It has a degradation concentration (DC50) of 2.86 micromolar and exhibits anti-proliferative effects against PC-3 cells with an inhibitory concentration (IC50) of 6.12 micromolar . This compound demonstrates significant antitumor activity and holds potential for prostate cancer research .
Preparation Methods
Alpha1A-AR Degrader 9c is synthesized by linking the alpha-adrenoceptor antagonist Prazosin with a cereblon ligand Pomalidomide through a linker . The preparation method involves several steps:
Synthesis of Prazosin Derivative: Prazosin is modified to introduce a functional group that can be linked to the cereblon ligand.
Synthesis of Pomalidomide Derivative: Pomalidomide is similarly modified to introduce a functional group compatible with the linker.
Linker Synthesis: A suitable linker is synthesized to connect the Prazosin and Pomalidomide derivatives.
Coupling Reaction: The Prazosin derivative, linker, and Pomalidomide derivative are coupled together under specific reaction conditions to form this compound.
Chemical Reactions Analysis
Alpha1A-AR Degrader 9c undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Substitution reactions can take place at the triazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Alpha1A-AR Degrader 9c has several scientific research applications:
Chemistry: Used as a tool compound to study the degradation of alpha1A adrenergic receptors.
Biology: Employed in cellular studies to investigate the role of alpha1A adrenergic receptors in various biological processes.
Medicine: Holds potential for the development of new therapeutic strategies for prostate cancer by targeting and degrading alpha1A adrenergic receptors.
Industry: Utilized in the development of new PROTAC-based drugs and research tools
Mechanism of Action
Alpha1A-AR Degrader 9c exerts its effects by promoting the proteasomal degradation of the alpha1A adrenergic receptor. The compound binds to the alpha1A adrenergic receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome . This degradation process results in the downregulation of alpha1A adrenergic receptor levels, thereby inhibiting the proliferation of prostate cancer cells .
Comparison with Similar Compounds
Alpha1A-AR Degrader 9c is unique due to its high selectivity and potency in degrading the alpha1A adrenergic receptor. Similar compounds include:
Dovitinib-RIBOTAC: A targeted RNA degrader that cleaves pre-miR-21.
PhosTAC7: Induces ternary protein complex formation and dephosphorylation of phosphatidylserine 318.
PROTAC CDK9 Degrader-8: A potent degrader of CDK9 used in cancer research.
These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in targeting the alpha1A adrenergic receptor .
Properties
Molecular Formula |
C38H43N11O11 |
|---|---|
Molecular Weight |
829.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52) |
InChI Key |
SFODRSARUJDQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)


![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)







